molecular formula C14H9FN2O2S2 B2954303 1-(4-Fluorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one CAS No. 459846-10-7

1-(4-Fluorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

Cat. No.: B2954303
CAS No.: 459846-10-7
M. Wt: 320.36
InChI Key: GHOSLWGGGQYWDD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a synthetic small molecule designed for research applications in medicinal chemistry and neuroscience. Its structure incorporates a 1,3,4-oxadiazole ring system, which is recognized as a privileged scaffold in drug discovery due to its wide range of biological activities . This heterocyclic core is of significant interest in the investigation of novel therapeutic agents for complex neurodegenerative conditions, where oxadiazole derivatives have demonstrated potential as multi-target agents, capable of interacting with key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B) . The molecule is furnished with a 4-fluorophenyl moiety and a thiophene-substituted oxadiazole, features commonly employed to fine-tune properties like electronegativity, metabolic stability, and target binding affinity. The sulfanylacetamide linker connecting these aromatic systems offers a potential point of interaction with biological targets. Researchers can utilize this compound as a key intermediate or precursor for further chemical synthesis, or as a candidate for in vitro biological screening against a panel of neurological targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2S2/c15-10-5-3-9(4-6-10)11(18)8-21-14-17-16-13(19-14)12-2-1-7-20-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOSLWGGGQYWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form hydrazides.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazides.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one depends on its application:

    Medicinal Chemistry: The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxadiazole and thiophene rings can participate in hydrogen bonding and π-π stacking interactions.

    Materials Science: In organic electronics, the compound’s electronic properties, such as its ability to transport electrons or holes, are crucial. The presence of electron-withdrawing and electron-donating groups can influence its conductivity and stability.

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Bioactivity :

  • The thiophen-2-yl group (as in the target compound) enhances π-π stacking with biological targets, as seen in thiadiazole derivatives with IC₅₀ values as low as 1.28 μg/mL against breast cancer (MCF7) .
  • Pyrimidin-2-ylthio propyl substituents (e.g., compound 4e) demonstrate cytotoxicity proportional to cell viability, suggesting a mechanism linked to proliferation pathways .

Electronic and Steric Modifications :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl) improve metabolic stability and target binding compared to electron-donating groups (e.g., 4-methoxyphenyl) .
  • Bulky substituents (e.g., tetrazole in ) may reduce bioavailability due to steric hindrance.

Biological Activity

The compound 1-(4-Fluorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12FN3O2S2C_{15}H_{12}FN_3O_2S_2, which indicates the presence of a fluorophenyl group, a thiophene moiety, and an oxadiazole ring. The incorporation of fluorine enhances lipophilicity, potentially influencing its biological activity and pharmacokinetics.

Structural Features

FeatureDescription
Fluorophenyl Group Enhances lipophilicity and may improve receptor binding affinity.
Oxadiazole Ring Known for its diverse biological activities, including anticancer properties.
Thiophene Moiety Contributes to the compound's electronic properties and may enhance biological interactions.

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, a study synthesized various pyrimidine-1,3,4-oxadiazole hybrids and tested their cytotoxicity against several cancer cell lines including fibrosarcoma (HT-1080) and breast cancer (MCF-7) cells. Among these, compounds similar to our target showed notable growth inhibition with IC50 values indicating effective cytotoxicity .

Case Study: Cytotoxicity Assay

In one experiment, the compound was tested against multiple cancer cell lines:

  • HT-1080 (Fibrosarcoma) : IC50 = 19.56 µM
  • MCF-7 (Breast Cancer) : IC50 = 25.72 µM
  • A549 (Lung Carcinoma) : No significant activity observed.

The mechanism of action involved apoptosis induction through caspase activation and cell cycle arrest in the G2/M phase .

Antimicrobial Activity

The compound's potential antimicrobial properties were explored through various studies. Compounds with similar structures have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, highlighting the relevance of the oxadiazole and thiophene components in antimicrobial activity .

Molecular Docking Studies

Molecular docking studies suggest that the compound can effectively bind to specific protein targets relevant to cancer pathways. This binding may enhance its anticancer activity by stabilizing protein-ligand complexes that activate apoptotic pathways .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anticancer Significant cytotoxicity against various cancer cell lines; apoptosis induction via caspase activation.
Antimicrobial Inhibition of bacterial growth in certain Gram-positive and Gram-negative strains.
Molecular Docking Strong binding affinity to proteins involved in apoptosis pathways.

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